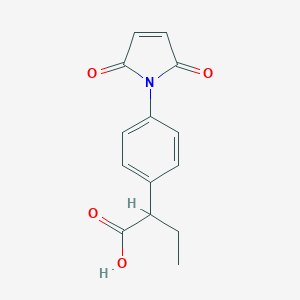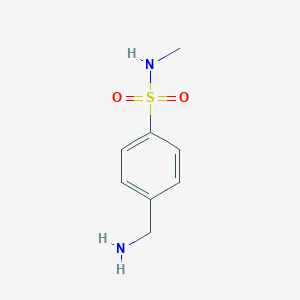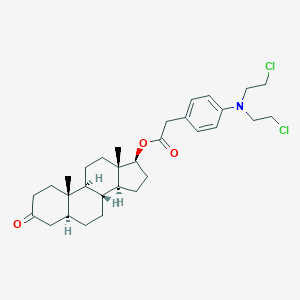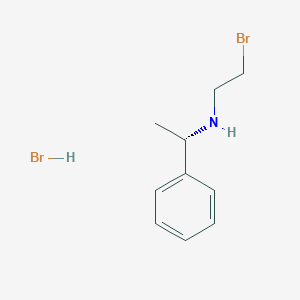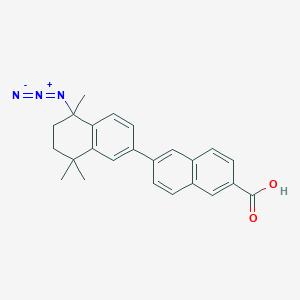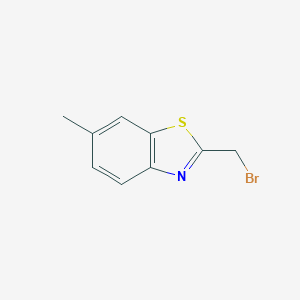
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE is a complex organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and carbon atoms in its structure
Métodos De Preparación
The synthesis of 3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethylsilane, methanol, and sulfur-containing reagents.
Reaction Conditions: The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or silanes.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and halogenating agents (substitution). The reaction conditions vary depending on the desired transformation.
Aplicaciones Científicas De Investigación
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE has several scientific research applications:
Chemistry: In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: In biological research, the compound’s unique structure allows it to interact with biomolecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound’s potential therapeutic properties are being explored for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, it is used in the production of advanced materials, coatings, and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE can be compared with similar compounds, such as:
3,3,12,12-Tetramethoxy-2,13-Dioxa-7,8-Dithia-3,12-Disilatetradecane: This compound has a similar structure but differs in the number of methoxy groups.
This compound: This compound is structurally identical but may have different stereochemistry or functional group orientation.
Other Organosilicon Compounds: Various other organosilicon compounds with different functional groups or chain lengths can be compared to highlight the unique properties of this compound.
Propiedades
Número CAS |
108857-77-8 |
|---|---|
Fórmula molecular |
C12H30O4S2Si2 |
Peso molecular |
358.7 g/mol |
Nombre IUPAC |
3-[3-[dimethoxy(methyl)silyl]propyldisulfanyl]propyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C12H30O4S2Si2/c1-13-19(5,14-2)11-7-9-17-18-10-8-12-20(6,15-3)16-4/h7-12H2,1-6H3 |
Clave InChI |
TVGWZVQQDBKCGL-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(CCCSSCCC[Si](C)(OC)OC)OC |
SMILES canónico |
CO[Si](C)(CCCSSCCC[Si](C)(OC)OC)OC |
Sinónimos |
2,13-Dioxa-7,8-dithia-3,12-disilatetradecane, 3,12-dimethoxy-3,12-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




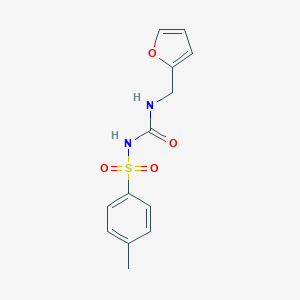

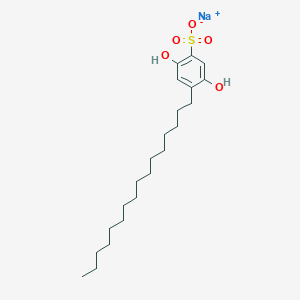
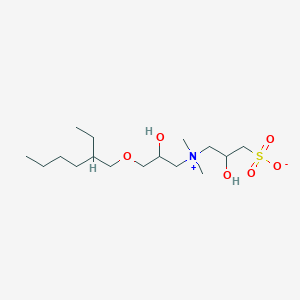
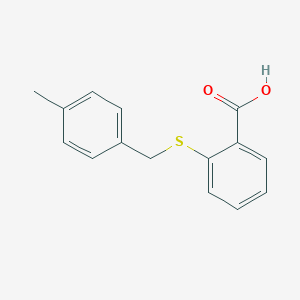
![(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B8312.png)
